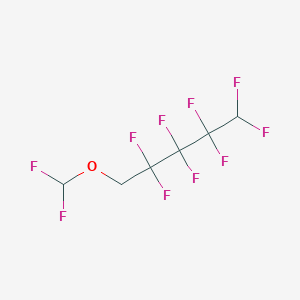

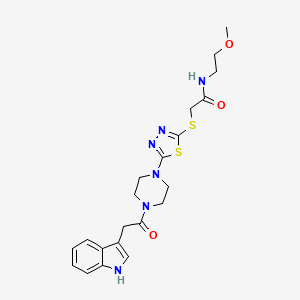

![molecular formula C11H7NOS2 B2709342 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile CAS No. 339098-98-5](/img/structure/B2709342.png)

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is a useful research compound. Its molecular formula is C11H7NOS2 and its molecular weight is 233.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrosynthesis and Polymer Modification

The electrosynthesis of poly(2,5-di-(2-thienyl)pyrrole) from acetonitrile solutions has demonstrated significant advancements in polymer science, particularly in the polymerization process and the solubility properties of the resulting polymers. This research has highlighted the polymer’s solubility in various organic solvents, its partial solubility in acetonitrile, and its unique solubility behavior upon electrochemical reduction, providing a new pathway for processability in material science (Carrasco et al., 1993).

Chemical Synthesis

A novel method for the chemical synthesis of functionalized arylzinc compounds from aromatic or thienyl bromides using a simple cobalt catalyst and zinc dust in acetonitrile has been developed. This procedure allows for the creation of a variety of functionalized aryl- and thienylzinc species, showcasing the versatility and simplicity of the method as an alternative to traditional procedures (Fillon, Gosmini, & Périchon, 2003).

Photocyclization and Molecular Transformation

Research on the photocyclization of tris(2-benzo[b]thienyl)methyl alcohol in acetonitrile has led to the formation of cyclopentanone compounds and benzo[b]thiophene-condensed tropone derivatives. This process, interpreted through di-π-methane rearrangement and trimerization of unsaturated bonds, opens up new avenues for molecular transformations in synthetic chemistry (Tanifuji, Huang, Shinagawa, & Kobayashi, 2002).

Electrochemical Studies

The electrochemical oxidation of 2,5-di-(-2-thienyl)-pyrrole in acetonitrile and the subsequent stripping of the electrogenerated conducting polymer highlight the importance of understanding the electrochemical behaviors of thienyl-based compounds. These studies provide insights into the polymerization, solubility, and structural properties of electrogenerated polymers, contributing to the development of novel conducting materials (Otero, Carrasco, Figueras, & Brillas, 1994).

Propiedades

IUPAC Name |

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS2/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXFNDXOHKVXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2709265.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)

![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)

![N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide](/img/structure/B2709274.png)

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)